molecular formula C8H7N3O2 B1586762 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 305381-67-3

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1586762
Key on ui cas rn: 305381-67-3
M. Wt: 177.16 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868205B2

Procedure details

To a stirred suspension of the diamine 280 (1.08 g; 6.48 mmol) (or any other o-arylenediamine) in water (25 mL) at 0° C., concentrated HCl (5.4 mL) was added drop wise followed by slow addition of a solution of NaNO2 (643 mg; 9.3 mmol) in water (10 mL). The reaction mixture was stirred at 0° C. for 2 h and then was allowed to warm up to 10° C. over 4 h; neutralized with a solution of KOH (5.6 g) in water (30 mL) (final pH=6); concentrated and purified by preparative HPLC in reverse phase mode (column aquasil C-18, elution 5% to 95% MeOH in water), to afford the title compound 284 (211 mg; 18% yield). 1H NMR: (400.2 MHz, DMSO) δ (ppm): 8.35 (s; 1H); 8.08 (dd, J=1.4, 8.6 Hz; 1H); 7.75 (d, J=1.4 Hz; 1H); 4.03 (s, 3H). MS: calc: 177.1; found: 178.1 (M+H).
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
o-arylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
643 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
18%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH:11][CH3:12])[C:5]([OH:7])=[O:6].Cl.[N:14]([O-])=O.[Na+].[OH-].[K+]>O>[CH3:12][N:11]1[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=[N:14]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1NC
Name
o-arylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
643 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 10° C. over 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC in reverse phase mode (column aquasil C-18, elution 5% to 95% MeOH in water)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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